molecular formula C29H27O3P B12903289 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one CAS No. 22950-51-2

4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one

Cat. No.: B12903289
CAS No.: 22950-51-2
M. Wt: 454.5 g/mol
InChI Key: OIVDQKVHFRFEEQ-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate precursors under controlled conditions. One common method is the use of Grignard reagents, where the interaction of organomagnesium compounds with chlorophosphines leads to the formation of the desired product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with metal ions and other electrophiles, making it a versatile ligand in catalysis and coordination chemistry. The pathways involved include the formation of stable complexes and the facilitation of electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but lacks the methoxy and butanone groups.

    Diphenylphosphine oxide: Similar but without the additional phenyl and methoxy groups.

    4-Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of the butanone moiety.

Uniqueness

4-(Diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one is unique due to its combination of a diphenylphosphoryl group with a methoxy and butanone moiety. This unique structure imparts specific chemical properties that make it valuable in various applications, particularly in the formation of stable complexes and its use as a versatile reagent in organic synthesis .

Properties

CAS No.

22950-51-2

Molecular Formula

C29H27O3P

Molecular Weight

454.5 g/mol

IUPAC Name

4-diphenylphosphoryl-2-methoxy-1,2-diphenylbutan-1-one

InChI

InChI=1S/C29H27O3P/c1-32-29(25-16-8-3-9-17-25,28(30)24-14-6-2-7-15-24)22-23-33(31,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3

InChI Key

OIVDQKVHFRFEEQ-UHFFFAOYSA-N

Canonical SMILES

COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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